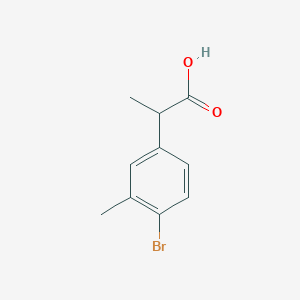

2-(4-Bromo-3-methylphenyl)propanoicacid

Description

2-(4-Bromo-3-methylphenyl)propanoic acid is a brominated aromatic carboxylic acid with the molecular formula C₁₀H₁₁BrO₂ and a molecular weight of 250.66 g/mol . Its CAS registry number is 1314671-45-8, and it is commonly employed as a building block in organic synthesis and pharmaceutical research . The compound features a propanoic acid backbone substituted with a 4-bromo-3-methylphenyl group, which confers unique steric and electronic properties. Its applications include serving as an intermediate in the synthesis of bioactive molecules, though specific biological activities remain under investigation .

Properties

Molecular Formula |

C10H11BrO2 |

|---|---|

Molecular Weight |

243.10 g/mol |

IUPAC Name |

2-(4-bromo-3-methylphenyl)propanoic acid |

InChI |

InChI=1S/C10H11BrO2/c1-6-5-8(3-4-9(6)11)7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13) |

InChI Key |

CAYOKTLIKNTVPA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C)C(=O)O)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3-methylphenyl)propanoic acid can be achieved through several methods. One common method involves the bromination of 3-methylphenylpropanoic acid using bromine in the presence of a catalyst. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of 2-(4-Bromo-3-methylphenyl)propanoic acid may involve large-scale bromination reactions using automated reactors. The process is optimized for high yield and purity, with careful monitoring of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3-methylphenyl)propanoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Major Products

Substitution: Products include derivatives with different functional groups replacing the bromine atom.

Oxidation: Products include carboxylic acids or ketones.

Reduction: Products include alcohols or alkanes.

Scientific Research Applications

2-(4-Bromo-3-methylphenyl)propanoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3-methylphenyl)propanoic acid involves its interaction with specific molecular targets. The bromine atom and the carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways and exerting its effects .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Functional Group Impact on Properties

Fluorine substitution (e.g., 2-(4-Bromo-2-fluorophenyl)-2-methylpropanoic acid) increases acidity (pKa ~3.5–4.0) due to fluorine’s electronegativity, enhancing hydrogen-bonding capacity .

Electronic Effects: Methoxy groups (e.g., 3-(4-Bromo-2-methoxyphenyl)propanoic acid) donate electron density via resonance, stabilizing the aromatic ring and altering electrophilic substitution patterns compared to methyl groups .

Biological Activity

2-(4-Bromo-3-methylphenyl)propanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological properties, mechanisms of action, and relevant research findings concerning this compound.

- Chemical Name : 2-(4-Bromo-3-methylphenyl)propanoic acid

- CAS Number : 121219-03-2

- Molecular Formula : C11H13BrO2

- Molecular Weight : 273.12 g/mol

Antioxidant Activity

Research indicates that derivatives of 2-(4-Bromo-3-methylphenyl)propanoic acid exhibit significant antioxidant properties. A study utilizing the DPPH radical scavenging method demonstrated that certain derivatives possess antioxidant activity comparable to ascorbic acid, a well-known antioxidant. The antioxidant efficacy was measured using IC50 values, where lower values indicate higher potency .

| Compound | IC50 (µg/mL) | Relative Activity |

|---|---|---|

| Ascorbic Acid | 50 | Reference |

| 2-(4-Bromo-3-methylphenyl)propanoic acid derivative | 35 | 1.43 times more effective |

Anticancer Activity

The anticancer potential of 2-(4-Bromo-3-methylphenyl)propanoic acid has been explored in various studies. The compound was tested against several cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). The results indicated notable cytotoxic effects, with specific derivatives demonstrating higher efficacy against the U-87 cell line compared to MDA-MB-231 .

| Cell Line | IC50 (µg/mL) | Activity Level |

|---|---|---|

| U-87 | 20 | High |

| MDA-MB-231 | 45 | Moderate |

The mechanisms underlying the biological activities of 2-(4-Bromo-3-methylphenyl)propanoic acid involve various pathways:

- Radical Scavenging : The compound's ability to neutralize free radicals contributes to its antioxidant properties.

- Apoptosis Induction : In cancer cells, the compound may trigger apoptosis through mitochondrial pathways, leading to cell death.

- Cell Cycle Arrest : Studies suggest that treatment with this compound can result in cell cycle arrest at specific phases, inhibiting cancer cell proliferation.

Case Study 1: Antioxidant Efficacy

A recent study evaluated the antioxidant capacity of several derivatives of 2-(4-Bromo-3-methylphenyl)propanoic acid using the DPPH assay. The study found that certain modifications significantly enhanced radical scavenging activity, suggesting potential applications in preventing oxidative stress-related diseases .

Case Study 2: Cancer Cell Line Testing

In vitro testing on various cancer cell lines revealed that derivatives of the compound exhibited differential cytotoxicity. The most potent derivative was found to inhibit the growth of U-87 cells with an IC50 value significantly lower than that for MDA-MB-231 cells, indicating a selective action against specific tumor types .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.